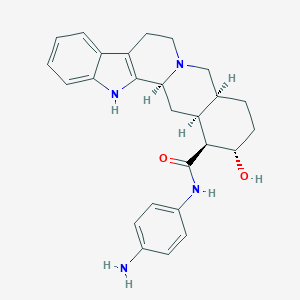

Rauwolscine 4-aminophenylcarboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Secologanin Tryptamine Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

108206-13-9 |

|---|---|

Molecular Formula |

C26H30N4O2 |

Molecular Weight |

430.5 g/mol |

IUPAC Name |

(1S,15S,18S,19S,20S)-N-(4-aminophenyl)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxamide |

InChI |

InChI=1S/C26H30N4O2/c27-16-6-8-17(9-7-16)28-26(32)24-20-13-22-25-19(18-3-1-2-4-21(18)29-25)11-12-30(22)14-15(20)5-10-23(24)31/h1-4,6-9,15,20,22-24,29,31H,5,10-14,27H2,(H,28,32)/t15-,20+,22+,23+,24+/m1/s1 |

InChI Key |

YOEFRCOYIGZZEZ-JKSKAUHQSA-N |

SMILES |

C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)NC6=CC=C(C=C6)N)O |

Isomeric SMILES |

C1C[C@@H]([C@H]([C@@H]2[C@H]1CN3CCC4=C([C@@H]3C2)NC5=CC=CC=C45)C(=O)NC6=CC=C(C=C6)N)O |

Canonical SMILES |

C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)NC6=CC=C(C=C6)N)O |

Synonyms |

4-aminophenylcarboxamide rauwolscine R-4-APCA rauwolscine 4-aminophenylcarboxamide |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Rauwolscine 4-aminophenylcarboxamide: A Technical Guide for Drug Development Professionals

Introduction

Rauwolscine, a diastereomer of yohimbine, is an indole alkaloid with well-documented pharmacological activity, primarily as an antagonist of α2-adrenergic receptors and with effects on various serotonin receptors.[1][2] This profile has led to its investigation for a range of applications, including as a central nervous system stimulant and a potential agent for fat loss.[3][4] The synthesis of novel derivatives of Rauwolscine is a promising avenue for the development of new therapeutic agents with potentially enhanced selectivity, potency, or pharmacokinetic properties. This technical guide outlines a detailed synthetic pathway for a novel derivative, Rauwolscine 4-aminophenylcarboxamide, providing comprehensive experimental protocols and projected quantitative data. The guide also presents the key signaling pathways associated with the parent compound, which are anticipated to be modulated by this new chemical entity.

Quantitative Data

The following table summarizes the projected quantitative data for the multi-step synthesis of this compound. These values are based on typical yields for analogous reactions reported in the chemical literature.

| Step | Reactants | Product | Solvent | Catalyst/Reagent | Temp (°C) | Time (h) | Projected Yield (%) |

| 1. Hydrolysis | Rauwolscine, NaOH | Rauwolscine Carboxylic Acid | Methanol/Water | - | Reflux | 4-6 | 85-95 |

| 2. Boc Protection | p-Phenylenediamine, Di-tert-butyl dicarbonate | mono-Boc-p-phenylenediamine | THF | Et3N | RT | 2-4 | 90-98 |

| 3. Amide Coupling | Rauwolscine Carboxylic Acid, mono-Boc-p-phenylenediamine | Boc-Rauwolscine 4-aminophenylcarboxamide | DMF | EDC, HOBt, DMAP | RT | 12-24 | 70-85 |

| 4. Deprotection | Boc-Rauwolscine 4-aminophenylcarboxamide | This compound | Dichloromethane | Trifluoroacetic Acid | RT | 1-2 | 95-99 |

Experimental Protocols

A detailed methodology for each step of the synthesis is provided below.

Step 1: Hydrolysis of Rauwolscine to Rauwolscine Carboxylic Acid

The methyl ester of Rauwolscine is hydrolyzed to the corresponding carboxylic acid under basic conditions. It has been noted that the ester group of the related alkaloid yohimbine is resistant to acid-catalyzed hydrolysis.[5][6][7]

Materials:

-

Rauwolscine (1 equivalent)

-

Sodium hydroxide (NaOH, 4 equivalents)

-

Methanol (as co-solvent)

-

Deionized water

-

Hydrochloric acid (1M)

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve Rauwolscine in a minimal amount of methanol.

-

Add an aqueous solution of NaOH (4 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the aqueous residue to pH 3-4 with 1M HCl. A precipitate should form.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Rauwolscine Carboxylic Acid.

Step 2: Mono-Boc Protection of p-Phenylenediamine

To prevent unwanted side reactions during the amide coupling, one of the amino groups of p-phenylenediamine is protected with a tert-butoxycarbonyl (Boc) group.

Materials:

-

p-Phenylenediamine (1 equivalent)

-

Di-tert-butyl dicarbonate ((Boc)2O, 1 equivalent)

-

Triethylamine (Et3N, 1.1 equivalents)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

Procedure:

-

Dissolve p-phenylenediamine in THF.

-

Add triethylamine to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in THF dropwise at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring by TLC.

-

Upon completion, remove the THF under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography to obtain mono-Boc-p-phenylenediamine.[8]

Step 3: Amide Coupling to form Boc-Rauwolscine 4-aminophenylcarboxamide

The carboxylic acid of Rauwolscine is coupled with the protected aniline using standard peptide coupling reagents.

Materials:

-

Rauwolscine Carboxylic Acid (1 equivalent)

-

mono-Boc-p-phenylenediamine (1 equivalent)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents)

-

1-Hydroxybenzotriazole (HOBt, 1.2 equivalents)

-

4-Dimethylaminopyridine (DMAP, 0.1 equivalents)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

Procedure:

-

Dissolve Rauwolscine Carboxylic Acid, mono-Boc-p-phenylenediamine, EDC, HOBt, and DMAP in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield Boc-Rauwolscine 4-aminophenylcarboxamide.[9][10]

Step 4: Deprotection to Yield this compound

The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.

Materials:

-

Boc-Rauwolscine 4-aminophenylcarboxamide (1 equivalent)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate

Procedure:

-

Dissolve Boc-Rauwolscine 4-aminophenylcarboxamide in dichloromethane.

-

Add trifluoroacetic acid (typically 20-50% v/v in DCM) and stir at room temperature for 1-2 hours.[11][12]

-

Monitor the deprotection by TLC.

-

Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate.

-

Extract the product with dichloromethane (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the final product, this compound.

Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound.

Signaling Pathways

Rauwolscine is known to interact with several G protein-coupled receptors (GPCRs). The following diagrams illustrate the canonical signaling pathways for its primary targets.

α2-Adrenergic Receptor Signaling Pathway

Caption: Antagonism of the α2-adrenergic receptor by a Rauwolscine derivative.

5-HT1A Receptor Signaling Pathway

Caption: Partial agonism at the 5-HT1A receptor by a Rauwolscine derivative.

5-HT2A/2B Receptor Signaling Pathway

Caption: Antagonism of 5-HT2A/2B receptors by a Rauwolscine derivative.

References

- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Developmentally regulated serotonin 5-HT2B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 4. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. digitalcommons.iwu.edu [digitalcommons.iwu.edu]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jk-sci.com [jk-sci.com]

- 12. Amine Protection / Deprotection [fishersci.co.uk]

An In-depth Technical Guide on the Chemical Properties of Rauwolscine and its Putative Derivative, 4-aminophenylcarboxamide

Disclaimer: Direct experimental data for Rauwolscine 4-aminophenylcarboxamide is not available in the public domain as of the last update. This guide provides a comprehensive overview of the known chemical properties of the parent compound, Rauwolscine. Additionally, it offers a scientifically grounded projection of how the addition of a 4-aminophenylcarboxamide moiety might influence these properties, intended to guide researchers and drug development professionals.

Core Chemical Properties of Rauwolscine

Rauwolscine, also known as α-yohimbine, is a naturally occurring alkaloid found in plants of the Rauvolfia and Pausinystalia genera.[1][2] It is a stereoisomer of yohimbine and is recognized for its activity as a central nervous system stimulant and its antagonist activity at α2-adrenergic receptors.[1][3]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of Rauwolscine and its common hydrochloride salt.

| Property | Rauwolscine | Rauwolscine Hydrochloride | Data Source |

| Molecular Formula | C₂₁H₂₆N₂O₃ | C₂₁H₂₆N₂O₃ • HCl | [1][4] |

| Molecular Weight | 354.44 g/mol | 390.9 g/mol | [1] |

| CAS Number | 131-03-3 | 6211-32-1 | [1][3] |

| Melting Point | Not available | 286 °C | [5] |

| logP (calculated) | 2.9 | Not available | [4] |

| pKa (predicted) | Not available | Not available | |

| Solubility | Water: 2.24 mg/mL (requires sonication and warming) | DMSO: ~2-20 mM, Water: ~5 mM | [6] |

Spectroscopic Data

| Spectroscopy | Data | Data Source |

| UV/Vis (λmax) | 223, 281 nm | [7] |

Projected Influence of the 4-aminophenylcarboxamide Moiety

The introduction of a 4-aminophenylcarboxamide group at a suitable position on the rauwolscine scaffold would be expected to significantly alter its physicochemical properties. The following table provides the properties of 4-aminobenzamide as a reference for the appended functional group.

| Property | 4-Aminobenzamide | Data Source |

| Molecular Formula | C₇H₈N₂O | [8] |

| Molecular Weight | 136.15 g/mol | [8] |

| Melting Point | 181-183 °C | [9] |

| logP | -0.4 | [8] |

| Water Solubility | Slightly soluble | [9] |

Expected Alterations to Rauwolscine Properties:

-

Solubility: The 4-aminophenylcarboxamide group contains additional hydrogen bond donors and acceptors, which would likely increase the polarity of the molecule. This could lead to an increase in aqueous solubility compared to the parent rauwolscine.

-

logP: The addition of the polar 4-aminophenylcarboxamide group would be expected to decrease the logP value, indicating a more hydrophilic character.

-

pKa: The presence of the aromatic amine in the appended group would introduce an additional basic center, altering the overall pKa profile of the molecule.

-

Molecular Weight: The molecular weight of the derivative would be the sum of the rauwolscine core and the 4-aminophenylcarboxamide fragment, minus the mass of the atoms eliminated during the amide bond formation.

Signaling Pathways of Rauwolscine

Rauwolscine primarily exerts its pharmacological effects through its interaction with adrenergic and serotonergic receptors.

α2-Adrenergic Receptor Antagonism

Rauwolscine is a potent and selective antagonist of α2-adrenergic receptors.[3] This antagonism blocks the presynaptic feedback inhibition of norepinephrine release, leading to increased synaptic concentrations of norepinephrine.

Caption: Rauwolscine antagonism of α2-adrenergic receptors.

Serotonergic Receptor Activity

Rauwolscine also interacts with serotonin (5-HT) receptors. It acts as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[1]

Caption: Rauwolscine's interaction with serotonin receptors.

Experimental Protocols

The following are generalized protocols for determining key chemical properties of alkaloid-like compounds. These would be applicable for the characterization of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

References

- 1. Rauwolscine - Wikipedia [en.wikipedia.org]

- 2. Rauwolscine and Rauwolfia: Read your label carefully [opss.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Rauwolscine | C21H26N2O3 | CID 643606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Rauwolscine hydrochloride | 6211-32-1 | FR145191 [biosynth.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. 4-Aminobenzamide | C7H8N2O | CID 76079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

Rauwolscine 4-aminophenylcarboxamide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauwolscine 4-aminophenylcarboxamide is a synthetic derivative of rauwolscine, a naturally occurring indole alkaloid. This guide provides an in-depth technical overview of its core mechanism of action, focusing on its interaction with adrenergic receptors and the subsequent intracellular signaling cascades. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and visual representations of the underlying biological processes.

Core Mechanism of Action: Alpha-2 Adrenergic Receptor Antagonism

The primary mechanism of action of this compound is its function as a high-affinity antagonist of alpha-2 (α2) adrenergic receptors. This action is inferred from the established antagonist profile of its parent compound, rauwolscine, and its development as a competitive radioligand for these receptors.[1][2] Antagonism at α2-adrenergic receptors blocks the endogenous ligands, norepinephrine and epinephrine, from binding and activating the receptor. This inhibition prevents the downstream signaling events typically associated with α2-adrenergic receptor activation, leading to a variety of physiological responses.

The parent compound, rauwolscine, is a potent and selective antagonist for the α2-adrenergic receptor subtypes.[2] It also exhibits activity at serotonin receptors, functioning as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[3][4] While the serotonergic activity of the 4-aminophenylcarboxamide derivative has not been explicitly documented, the pharmacological profile of rauwolscine suggests a potential for broader receptor interactions.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its parent compound, rauwolscine, to provide a comparative view of their receptor binding affinities.

Table 1: Binding Affinity of this compound for the Alpha-2 Adrenergic Receptor

| Ligand | Preparation | Radioligand | Kd (nM) | Reference |

| This compound | Rat kidney membranes | [3H]rauwolscine | 2.3 ± 0.2 | [1] |

| 125I-Rauwolscine 4-aminophenylcarboxamide | Rat kidney membranes | 0.78 ± 0.16 | [1] |

Table 2: Binding Affinity of Rauwolscine for Adrenergic and Serotonergic Receptors

| Receptor Subtype | Ki (nM) | Reference |

| α2A-Adrenergic | 3.5 | |

| α2B-Adrenergic | 0.37 | |

| α2C-Adrenergic | 0.13 | |

| 5-HT1A | 158 ± 69 | [3] |

| 5-HT2B | 14.3 ± 1.2 |

Signaling Pathways

This compound, by acting as an antagonist at the α2-adrenergic receptor, inhibits the canonical Gi-coupled signaling pathway. The following diagrams illustrate this mechanism.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are representative protocols for key experiments used to characterize the interaction of this compound with its target receptor.

Radioligand Binding Assay

This protocol is adapted from studies characterizing [3H]rauwolscine binding and can be applied to assess the binding of this compound.[5][6][7]

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of this compound for the α2-adrenergic receptor.

Materials:

-

Rat kidney membranes (or other tissue/cell preparation expressing α2-adrenergic receptors)

-

[3H]Rauwolscine (or a radiolabeled version of this compound)

-

Unlabeled this compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Phentolamine (for non-specific binding determination)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In triplicate, combine membrane suspension, radioligand at various concentrations, and either buffer (for total binding) or a high concentration of unlabeled ligand (e.g., phentolamine) for non-specific binding. To determine the Ki of this compound, use a fixed concentration of radioligand and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine Kd and Bmax or Ki.

Functional Assay: Adenylyl Cyclase Activity

This protocol outlines a method to assess the functional antagonism of this compound by measuring its effect on agonist-induced inhibition of adenylyl cyclase.[8]

Objective: To determine the potency (IC50) of this compound in antagonizing the agonist-mediated inhibition of adenylyl cyclase.

Materials:

-

Cells expressing α2-adrenergic receptors (e.g., CHO or HEK293 cells)

-

This compound

-

An α2-adrenergic receptor agonist (e.g., UK 14,304)

-

Forskolin (to stimulate adenylyl cyclase)

-

Cell lysis buffer

-

cAMP assay kit (e.g., ELISA or HTRF-based)

Procedure:

-

Cell Culture: Culture cells to an appropriate confluency.

-

Treatment: Pre-incubate cells with varying concentrations of this compound.

-

Agonist Stimulation: Add a fixed concentration of the α2-adrenergic agonist (typically the EC80) and forskolin to the cells and incubate for a specified time.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound is a valuable research tool for investigating the α2-adrenergic receptor system. Its high affinity and the antagonist nature inherited from its parent compound make it a potent inhibitor of α2-adrenergic receptor signaling. The primary mechanism involves blocking the Gi-coupled pathway, thereby preventing the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels. The provided data, signaling diagrams, and experimental protocols offer a comprehensive foundation for further research and drug development efforts targeting the α2-adrenergic receptor. Further studies are warranted to fully characterize its functional activity and selectivity profile, particularly at serotonergic receptors.

References

- 1. ahajournals.org [ahajournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Partial agonist properties of rauwolscine and yohimbine for the inhibition of adenylyl cyclase by recombinant human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [3H]rauwolscine behaves as an agonist for the 5-HT1A receptors in human frontal cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [3H]-rauwolscine binding to alpha 2-adrenoceptors in the mammalian kidney: apparent receptor heterogeneity between species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [3H]rauwolscine (alpha-yohimbine): a specific antagonist radioligand for brain alpha 2-adrenergic receptors [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of alpha 2-adrenergic receptors of calf retina membranes by [3H]-rauwolscine and [3H]-RX 781094 binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Structural Dance of Potency: An In-depth Guide to the Structure-Activity Relationship of Rauwolscine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauwolscine, also known as α-yohimbine or isoyohimbine, is a naturally occurring indole alkaloid with a well-established profile as a potent and selective antagonist of α2-adrenergic receptors.[1] Its pentacyclic structure, shared with its diastereomer yohimbine, has served as a foundational scaffold for medicinal chemists in the pursuit of novel therapeutics targeting the adrenergic and serotonergic systems. This technical guide delves into the critical aspects of the structure-activity relationship (SAR) of rauwolscine derivatives, providing a comprehensive overview of how structural modifications influence their pharmacological activity. This document aims to be a valuable resource for researchers and drug development professionals by presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key signaling pathways.

Rauwolscine's primary mechanism of action involves the blockade of α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release.[1][2] By antagonizing these receptors, rauwolscine and its derivatives can increase the release of norepinephrine, leading to a range of physiological effects.[3] Furthermore, rauwolscine exhibits affinity for various serotonin (5-HT) receptor subtypes, including partial agonism at 5-HT1A receptors and antagonism at 5-HT2A and 5-HT2B receptors, adding layers of complexity and potential therapeutic avenues to its pharmacological profile.[1][4]

Understanding the SAR of rauwolscine derivatives is paramount for the rational design of new chemical entities with improved potency, selectivity, and pharmacokinetic properties. This guide will explore the impact of modifications at various positions of the rauwolscine scaffold on its binding affinity and functional activity at its primary targets.

Quantitative Structure-Activity Relationship Data

The following tables summarize the binding affinities (Ki, Kd) and functional activities (IC50) of rauwolscine and a selection of its derivatives at α2-adrenergic and serotonin receptors. Due to the limited availability of extensive SAR studies specifically on rauwolscine derivatives, data from studies on its stereoisomer, yohimbine, are also included to provide broader insights into the SAR of this class of compounds. The structural similarities between rauwolscine and yohimbine allow for valuable inferences to be drawn from the SAR of yohimbine analogs.

Table 1: Binding Affinities of Rauwolscine and its Derivatives at α2-Adrenergic Receptor Subtypes

| Compound | α2A (Ki, nM) | α2B (Ki, nM) | α2C (Ki, nM) | α2D (Ki, nM) | Source(s) |

| Rauwolscine | 3.5 | 0.37 | 0.13 | 63.6 | [5] |

| Yohimbine | 1.4 | 7.1 | 0.88 | - | [6] |

| 14β-Hydroxy Yohimbine | - | - | - | - | [7] |

| 14β-Benzoyloxy Yohimbine | - | - | - | - | [7] |

| Dihydrocorynantheine (DHC) | - | - | - | - | [7] |

| Geissoschizine methyl ether | - | - | - | - | [7] |

Note: A lower Ki value indicates a higher binding affinity. Data for yohimbine derivatives are included to illustrate the impact of structural modifications on the yohimbane scaffold.

Table 2: Binding Affinities and Functional Activities of Rauwolscine and Yohimbine at Serotonin (5-HT) Receptors

| Compound | Receptor | Parameter | Value (nM) | Source(s) |

| Rauwolscine | 5-HT1A | Ki | 158 ± 69 | [4] |

| IC50 (Adenylyl Cyclase Inhibition) | 1500 ± 200 | [4] | ||

| 5-HT2A/2B | Ki | 14-40 | [5] | |

| Yohimbine | 5-HT1A | Ki | 690 ± 223 | [4] |

| IC50 (Adenylyl Cyclase Inhibition) | 4600 ± 1000 | [4] |

Note: For 5-HT1A, rauwolscine and yohimbine act as partial agonists, hence the IC50 for the inhibition of adenylyl cyclase is provided.

Experimental Protocols

The determination of the binding affinities and functional activities of rauwolscine derivatives relies on standardized and robust experimental protocols. The following sections detail the methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for α2-Adrenergic Receptors

This protocol is a generalized procedure for determining the binding affinity of compounds for α2-adrenergic receptors using [3H]rauwolscine as the radioligand.

1. Membrane Preparation:

-

Tissue (e.g., brain cortex, kidney) or cells expressing the receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4][8]

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Total binding is determined in the absence of any competing ligand.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled α2-adrenergic antagonist (e.g., 10 µM phentolamine or yohimbine).[4][8]

-

The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[9]

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[11]

-

The filters are washed multiple times with ice-cold wash buffer to reduce non-specific binding.

-

The filters are dried, and scintillation cocktail is added.

-

The radioactivity retained on the filters is counted using a liquid scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value (the equilibrium dissociation constant of the test compound) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assay: Adenylyl Cyclase Activity

This protocol outlines a method to assess the functional activity of rauwolscine derivatives at Gαi-coupled receptors, such as the α2-adrenergic and 5-HT1A receptors, by measuring their effect on adenylyl cyclase activity.

1. Membrane Preparation:

-

Membranes are prepared from cells expressing the receptor of interest as described in the radioligand binding assay protocol.

2. Adenylyl Cyclase Assay:

-

The assay is performed in tubes or a 96-well plate.

-

The reaction mixture contains:

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM ATP, pH 7.4).

-

An ATP-regenerating system (e.g., creatine phosphokinase and phosphocreatine).

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Forskolin, to stimulate adenylyl cyclase and produce a measurable baseline of cAMP.

-

The membrane preparation.

-

A range of concentrations of the test compound (rauwolscine derivative).

-

-

The reaction is initiated by the addition of ATP and incubated at 30°C for a defined period (e.g., 15-30 minutes).

-

The reaction is terminated by heating or the addition of a stop solution.

3. cAMP Measurement:

-

The amount of cyclic AMP (cAMP) produced is quantified using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

4. Data Analysis:

-

The concentration-response curve for the inhibition of forskolin-stimulated adenylyl cyclase activity by the test compound is plotted.

-

The IC50 value (the concentration of the compound that produces 50% of the maximal inhibition) is determined by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The pharmacological effects of rauwolscine and its derivatives are mediated through complex signaling cascades initiated by their interaction with specific GPCRs. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for SAR studies.

Caption: α2-Adrenergic Receptor Signaling Pathway.

Caption: 5-HT1A Receptor Signaling Pathway.

Caption: Experimental Workflow for SAR Studies.

Conclusion

The structure-activity relationship of rauwolscine derivatives is a complex yet crucial area of research for the development of novel therapeutics targeting adrenergic and serotonergic systems. This guide has provided a consolidated overview of the available quantitative data, detailed experimental protocols for key assays, and visualized the underlying signaling pathways and experimental workflows.

From the limited available data, it is evident that even minor modifications to the yohimbane scaffold can significantly impact binding affinity and functional activity. The stereochemistry of the molecule, as exemplified by the differences between rauwolscine and yohimbine, plays a critical role in receptor recognition. Further systematic studies on a wider range of rauwolscine derivatives are necessary to build a more comprehensive SAR model. Such studies will be instrumental in guiding the design of next-generation ligands with enhanced selectivity and desired pharmacological profiles for the treatment of a variety of CNS and cardiovascular disorders. The methodologies and information presented herein provide a solid foundation for researchers to advance this important field of medicinal chemistry.

References

- 1. Structure-activity relationship of yohimbine and its related analogs in blocking alpha-1 and alpha-2 adrenoceptors: a comparative study of cardiovascular activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. High affinity binding of 3H rauwolscine and 3H RX781094 to alpha 2 adrenergic receptors and non-stereoselective sites in human and rabbit brain cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rauwolscine hydrochloride, alpha2 adrenergic antagonist (CAS 6211-32-1) | Abcam [abcam.com]

- 6. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationship of Yohimbine and Its Related Analogs in Blocking Alpha-1 and Alpha-2 Adrenoceptors : : A Comparative Study of Cardiovascular Activities [jstage.jst.go.jp]

- 8. [3H]-rauwolscine binding to alpha 2-adrenoceptors in the mammalian kidney: apparent receptor heterogeneity between species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recombinant human alpha 2-adrenoceptor subtypes: comparison of [3H]rauwolscine, [3H]atipamezole and [3H]RX821002 as radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. revvity.com [revvity.com]

- 11. giffordbioscience.com [giffordbioscience.com]

The Discovery of Novel Rauwolscine Analogs: A Technical Guide for Researchers

Introduction

Rauwolscine, also known as α-yohimbine, is a naturally occurring indole alkaloid with a well-established pharmacological profile as a potent and selective antagonist of α2-adrenergic receptors.[1] Its ability to modulate adrenergic signaling has made it a valuable tool in neuroscience and a lead compound in the development of new therapeutics. This technical guide provides an in-depth overview of the discovery of novel rauwolscine analogs, focusing on their synthesis, pharmacological evaluation, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this fascinating class of molecules.

Quantitative Data on Rauwolscine and its Analogs

The following tables summarize the binding affinities of rauwolscine and its derivatives at various G-protein coupled receptors. The data is compiled from various in vitro radioligand binding assays.

Table 1: Binding Affinities (Ki/Kd in nM) of Rauwolscine at Adrenergic Receptors

| Compound | α2A | α2B | α2C | α2D | Reference |

| Rauwolscine | 3.5 | 0.37 | 0.13 | 63.6 | [2] |

Table 2: Binding Affinities (Ki/Kd in nM) of Rauwolscine and Analogs at Serotonin Receptors

| Compound | Receptor | Ki/Kd (nM) | Reference |

| Rauwolscine | 5-HT1A | 158 ± 69 | [2] |

| Rauwolscine | 5-HT2B | 14.3 ± 1.2 | [3] |

| Rau-AMPC* | α2 (rat kidney) | 2.3 ± 0.2 | [4] |

*Rauwolscine 4-aminophenyl carboxamide

Experimental Protocols

This section outlines the general methodologies employed in the synthesis and evaluation of novel rauwolscine analogs.

Synthesis of Rauwolscine Analogs

General Procedure for the Synthesis of Arylamine Carboxamide Derivatives:

A common strategy for creating rauwolscine analogs involves the modification of the carboxyl group at the C16 position. For the synthesis of arylamine carboxamide derivatives, rauwolscine is first converted to its carboxylate form. This is followed by a coupling reaction with a desired arylamine, often facilitated by a peptide coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The length of the carbon spacer arm between the rauwolscine core and the phenyl moiety can be varied to investigate its effect on receptor affinity.[4]

Biosynthesis of Halogenated Rauwolscine Derivatives:

Recent advancements have utilized yeast-based platforms for the de novo production of rauwolscine and its derivatives. For instance, the biosynthesis of 4-fluorinated and 7-chloro-rauwolscine has been achieved by co-expressing a halogenase with the biosynthetic pathway of rauwolscine in yeast. This approach offers a more sustainable and versatile method for generating novel analogs.

Receptor Binding Assays

[3H]Rauwolscine Radioligand Binding Assay:

This is a standard competitive binding assay used to determine the affinity of novel compounds for α2-adrenergic receptors. The general steps are as follows:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor (e.g., rat kidney, transfected cell lines).

-

Incubation: A constant concentration of [3H]rauwolscine is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is then converted to the Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Alpha-2 Adrenergic Receptor Antagonism by Rauwolscine Analogs.

Caption: General workflow for the discovery and development of novel rauwolscine analogs.

Conclusion

The discovery of novel rauwolscine analogs remains an active and promising area of research. By leveraging both traditional synthetic chemistry and modern biosynthetic approaches, scientists are continually expanding the chemical space around this important natural product. The detailed characterization of these new molecules through rigorous pharmacological evaluation is crucial for identifying lead compounds with improved potency, selectivity, and pharmacokinetic properties. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of rauwolscine and its derivatives.

References

- 1. A concise, enantioselective approach for the synthesis of yohimbine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Partial agonist properties of rauwolscine and yohimbine for the inhibition of adenylyl cyclase by recombinant human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [3H]Rauwolscine: an antagonist radioligand for the cloned human 5-hydroxytryptamine2b (5-HT2B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

Technical Whitepaper: Characterization of Novel Rauwolscine Derivatives for α2-Adrenergic Receptor Binding

Audience: Researchers, Scientists, and Drug Development Professionals Topic: A Methodological Guide to the Characterization of Rauwolscine 4-aminophenylcarboxamide as a Putative α2-Adrenergic Receptor Ligand.

Disclaimer: The compound "this compound" is used throughout this document as a hypothetical novel chemical entity for illustrative purposes. The experimental data and protocols are based on established methodologies for the parent compound, Rauwolscine (α-yohimbine), a known potent α2-adrenergic receptor antagonist.

Introduction

The α2-adrenergic receptors (α2-ARs) are a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous catecholamines, norepinephrine and epinephrine. As presynaptic autoreceptors, they play a crucial role in regulating neurotransmitter release, making them significant targets for therapeutic intervention in conditions such as hypertension, depression, and pain. The α2-AR family comprises three main subtypes: α2A, α2B, and α2C, each with distinct tissue distribution and physiological roles.

Rauwolscine (also known as α-yohimbine) is a well-characterized, potent, and selective antagonist for α2-ARs.[1][2] Its scaffold represents a promising starting point for the development of novel derivatives with potentially improved subtype selectivity, pharmacokinetic properties, or functional activity. This guide outlines the comprehensive experimental framework required to characterize a novel derivative, termed "this compound," focusing on its binding affinity and functional modulation of α2-adrenergic receptors.

Binding Affinity Profile of the Parent Compound: Rauwolscine

A critical first step in characterizing a new derivative is to determine its binding affinity (Ki) for the target receptor subtypes and compare it to the parent compound. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[3][4] The known binding profile of Rauwolscine provides a benchmark for these studies.

Table 1: Binding Affinity (Ki) of Rauwolscine for Human α2-Adrenergic Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference |

|---|---|---|

| α2A-AR | 3.5 | |

| α2B-AR | 0.37 |

| α2C-AR | 0.13 | |

The Ki value represents the dissociation constant for the inhibition of radioligand binding, with a lower value indicating higher binding affinity.

α2-Adrenergic Receptor Signaling Pathway

α2-Adrenergic receptors canonically couple to the Gi/o family of G proteins. Upon agonist binding, the receptor catalyzes the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the G protein into Gαi-GTP and Gβγ subunits. The activated Gαi-GTP subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is fundamental to the physiological effects mediated by these receptors.

Caption: Canonical Gi-coupled signaling pathway for α2-adrenergic receptors.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compound ("this compound") by measuring its ability to compete with a known radioligand for binding to the α2-AR subtypes.[3][4]

Objective: To calculate the IC50 and Ki of the test compound for α2A, α2B, and α2C-AR.

Materials:

-

Radioligand: [3H]Rauwolscine, a specific α2-AR antagonist radioligand.

-

Receptor Source: Cell membranes prepared from HEK293 or CHO cells stably expressing individual human α2A, α2B, or α2C receptor subtypes.

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled antagonist like phentolamine or unlabeled Rauwolscine.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Instrumentation: 96-well plates, FilterMate™ cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine), and a liquid scintillation counter.[5]

Methodology:

-

Membrane Preparation: Tissues or cultured cells expressing the receptor are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed, resuspended, and protein concentration is determined via a BCA assay.[5]

-

Assay Plate Setup: In a 96-well plate, add assay components in triplicate for each condition:

-

Total Binding: Receptor membranes + Radioligand + Assay Buffer.

-

Non-specific Binding: Receptor membranes + Radioligand + Non-specific Binding Control.

-

Competition: Receptor membranes + Radioligand + Serial dilutions of the test compound.

-

-

Incubation: Add 150 µL of membranes, 50 µL of the test compound (or control), and 50 µL of [3H]Rauwolscine to each well.[5] Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[5]

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[3][5]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for a competitive radioligand binding assay.

Protocol 2: Functional cAMP Accumulation Assay

This assay determines the functional activity of the test compound by measuring its ability to modulate cAMP levels in whole cells. For an antagonist, this involves measuring its ability to block the agonist-induced inhibition of cAMP production.[6][7]

Objective: To determine if the test compound is an antagonist, agonist, or inverse agonist and to calculate its potency (IC50 or EC50).

Materials:

-

Cell Line: HEK293 or CHO cells expressing an individual α2-AR subtype.

-

Agonist: A known α2-AR agonist (e.g., UK 14,304 or clonidine).

-

Adenylyl Cyclase Stimulator: Forskolin (to raise basal cAMP levels, allowing for the measurement of inhibition).[8]

-

Test Compound: this compound, serially diluted.

-

cAMP Detection Kit: A commercial kit based on principles like HTRF (Homogeneous Time-Resolved Fluorescence), GloSensor, or AlphaScreen.[6][8][9]

-

Instrumentation: Plate reader compatible with the chosen detection kit.

Methodology:

-

Cell Plating: Seed the cells into 384-well plates and allow them to adhere overnight.

-

Pre-incubation (Antagonist Mode): To test for antagonist activity, pre-incubate the cells with serial dilutions of the test compound for 10-20 minutes.[9]

-

Agonist Stimulation: Add a fixed concentration of the α2-AR agonist (typically at its EC80 value) to all wells except the basal control.

-

Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and elevate intracellular cAMP.[8][9] The Gαi activation by the agonist will counteract this effect.

-

Incubation: Incubate for the time specified by the cAMP detection kit manufacturer (e.g., 30 minutes).

-

Cell Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the kit protocol. This typically involves adding reagents that generate a signal (e.g., fluorescence, luminescence) inversely or directly proportional to the amount of cAMP present.[6]

-

Signal Measurement: Read the plate using a compatible plate reader.

-

Data Analysis:

-

Convert the raw signal to cAMP concentrations using a standard curve.

-

Plot the cAMP concentration against the log concentration of the test compound.

-

For an antagonist, the data will show a dose-dependent reversal of the agonist's inhibitory effect.

-

Use non-linear regression to calculate the IC50 (for an antagonist) or EC50 (for an agonist).

-

Data Interpretation: Visualizing Receptor Selectivity

A key goal in drug development is to achieve selectivity for a specific receptor subtype to maximize efficacy and minimize off-target side effects. After determining the Ki values for this compound at each α2-AR subtype, the selectivity profile can be visualized. A compound is considered selective if its affinity for one subtype is significantly higher (i.e., lower Ki value) than for others.

Caption: Logical diagram illustrating the receptor selectivity profile of a novel compound.

Conclusion

The systematic characterization of novel compounds such as "this compound" is a cornerstone of modern drug discovery. The process requires a multi-faceted approach, beginning with the determination of binding affinities across all target receptor subtypes via competitive radioligand binding assays. This is followed by functional characterization using assays that measure downstream signaling events, such as cAMP modulation, to ascertain the compound's efficacy as an agonist, antagonist, or inverse agonist. By following these rigorous experimental protocols, researchers can build a comprehensive pharmacological profile of new chemical entities, paving the way for further preclinical and clinical development.

References

- 1. Rauwolscine - Wikipedia [en.wikipedia.org]

- 2. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. resources.revvity.com [resources.revvity.com]

- 9. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Rauwolscine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauwoclscine, a diastereoisomer of yohimbine, is an indole alkaloid with significant therapeutic potential, primarily attributed to its potent and selective antagonism of α2-adrenergic receptors. This technical guide provides an in-depth analysis of the current scientific understanding of rauwolscine, focusing on its pharmacological properties, mechanism of action, and prospective therapeutic applications. We present a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of its signaling pathways to serve as a comprehensive resource for the scientific community engaged in drug discovery and development. While preclinical evidence is promising, a notable scarcity of human clinical trials underscores the need for further investigation to fully elucidate its therapeutic utility and safety profile in clinical settings.

Introduction

Rauwolscine, also known as α-yohimbine, is a naturally occurring alkaloid found in the bark of the Pausinystalia yohimbe tree and plants of the Rauwolfia genus.[1] Structurally similar to yohimbine, rauwolscine exhibits a distinct pharmacological profile characterized by its primary action as a competitive antagonist of α2-adrenergic receptors.[1][2] This antagonism disrupts the negative feedback loop of norepinephrine release, leading to increased synaptic concentrations of this neurotransmitter.[3] Its potential therapeutic applications span a range of conditions, most notably in the areas of weight management, sexual dysfunction, and mood disorders. This guide aims to consolidate the existing preclinical data on rauwolscine to facilitate further research and development.

Pharmacological Profile: Quantitative Data

The affinity of rauwolscine for various receptors has been quantified in numerous preclinical studies. The following tables summarize the binding affinities (Ki and Kd) and functional potencies (IC50) of rauwolscine at its primary and secondary targets.

Table 1: Binding Affinity of Rauwolscine for α2-Adrenergic Receptors

| Receptor Subtype | Species | Tissue/Cell Line | Ligand | K i (nM) | K d (nM) | Reference |

| α2 | Bovine | Cerebral Cortex | [ 3 H]Rauwolscine | - | 2.5 | [2] |

| α2 | Human | Kidney | [ 3 H]Rauwolscine | - | 0.98 | [4] |

| α2 | Rat | Kidney | [ 3 H]Rauwolscine | - | 2.33 | [4] |

| α2 | Mouse | Kidney | [ 3 H]Rauwolscine | - | 3.03 | [4] |

| α2 | Rabbit | Kidney | [ 3 H]Rauwolscine | - | 2.65 | [4] |

| α2 | Dog | Kidney | [ 3 H]Rauwolscine | - | 2.91 | [4] |

| α2 | Bovine | Teat Muscle | [ 3 H]Rauwolscine | - | 6.16 | [5] |

| α2A | Chicken | Pineal Gland | [ 3 H]Rauwolscine | - | 0.27 | [6] |

Table 2: Binding Affinity of Rauwolscine for Serotonin (5-HT) Receptors

| Receptor Subtype | Species | Tissue/Cell Line | Ligand | K i (nM) | K d (nM) | Reference |

| 5-HT1A | Human | CHO Cells | [ 3 H]8-OH-DPAT | 158 | - | [7] |

| 5-HT1A | Human | Frontal Cortex | [ 3 H]Rauwolscine | - | 4.0 | [8] |

| 5-HT2 | Calf | Coronary Artery | - | - | - | [9] |

| 5-HT2B | Human | AV12 Cells | [ 3 H]Rauwolscine | - | 3.75 | [10] |

Table 3: Functional Activity of Rauwolscine

| Assay | Target | Cell Line | IC 50 (µM) | Activity | Reference |

| Adenylyl Cyclase Inhibition | 5-HT1A Receptor | CHO Cells | 1.5 | Partial Agonist | [7] |

Mechanism of Action and Signaling Pathways

Rauwoclscine's primary mechanism of action is the blockade of α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G proteins (Gi).[3] By antagonizing these receptors, rauwolscine prevents the inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3] This, in turn, activates protein kinase A (PKA) and downstream signaling cascades. In presynaptic neurons, this results in increased norepinephrine release. Rauwolscine also interacts with serotonin receptors, exhibiting partial agonist activity at 5-HT1A receptors and antagonist activity at 5-HT2B receptors.[1][7][10]

References

- 1. Rauwolscine - Wikipedia [en.wikipedia.org]

- 2. [3H]rauwolscine (alpha-yohimbine): a specific antagonist radioligand for brain alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 4. [3H]-rauwolscine binding to alpha 2-adrenoceptors in the mammalian kidney: apparent receptor heterogeneity between species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comparison of the binding characteristics of the alpha 2-adrenoceptor antagonists 3H-yohimbine and 3H-rauwolscine in bovine teat muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of alpha 2-adrenergic receptors in chicken pineal gland using [3H]rauwolscine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Partial agonist properties of rauwolscine and yohimbine for the inhibition of adenylyl cyclase by recombinant human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [3H]rauwolscine behaves as an agonist for the 5-HT1A receptors in human frontal cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Yohimbine and rauwolscine inhibit 5-hydroxytryptamine-induced contraction of large coronary arteries of calf through blockade of 5 HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [3H]Rauwolscine: an antagonist radioligand for the cloned human 5-hydroxytryptamine2b (5-HT2B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

In-vitro Characterization of Rauwolscine 4-aminophenylcarboxamide: A Technical Overview

An In-depth Examination of a Novel Rauwolscine Derivative for Researchers, Scientists, and Drug Development Professionals.

Introduction:

Rauwolscine, a diastereomer of yohimbine, is a well-documented antagonist of α2-adrenergic receptors and also exhibits affinity for various serotonin receptor subtypes. Its complex pharmacology has made it a valuable tool in neuroscience research and a lead compound for drug discovery. This technical guide focuses on the in-vitro characterization of a specific derivative, Rauwolscine 4-aminophenylcarboxamide. However, a comprehensive search of the current scientific literature and bioassay databases did not yield any specific data for a compound named "this compound."

The information presented below is based on the known in-vitro properties of the parent compound, Rauwolscine, to provide a foundational understanding for researchers interested in the potential characteristics of its novel derivatives. It is crucial to note that the addition of a 4-aminophenylcarboxamide group to the rauwolscine scaffold would significantly alter its physicochemical properties, potentially impacting its binding affinity, functional activity, and signaling pathways. Therefore, the following data on rauwolscine should be considered as a starting point for the experimental characterization of this compound.

Quantitative Data Summary for Rauwolscine

The following tables summarize the binding affinities and functional activities of rauwolscine at various receptors, compiled from publicly available bioassay data. These values provide a comparative baseline for the anticipated characterization of its derivatives.

Table 1: Receptor Binding Affinities of Rauwolscine

| Receptor Target | Radioligand | Assay System | Ki (nM) | Reference |

| α2-Adrenergic Receptor | [3H]Rauwolscine | Bovine Cerebral Cortex Membranes | 1.2 - 2.5 (KD) | [1] |

| 5-HT1A Receptor | [3H]8-OH-DPAT | CHO Cells expressing human 5-HT1A | 158 | [2] |

| 5-HT2B Receptor | [3H]5-HT | AV12 Cells expressing human 5-HT2B | 14.3 | [3] |

| 5-HT2B Receptor | [3H]Rauwolscine | AV12 Cells expressing human 5-HT2B | 4.93 (KD) | [3] |

Table 2: Functional Activity of Rauwolscine

| Receptor Target | Assay Type | Effect | IC50 (µM) / KB (-log M) | Reference |

| 5-HT1A Receptor | Adenylyl Cyclase Inhibition | Partial Agonist | 1.5 | [2] |

| 5-HT2 Receptors | 5-HT-induced Contraction | Competitive Antagonist | 7.1 | [4] |

Detailed Experimental Protocols for Rauwolscine Characterization

The following are generalized protocols based on standard methodologies used for the in-vitro characterization of compounds like rauwolscine. These protocols would need to be optimized for the specific properties of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki or KD) of the test compound for a specific receptor.

General Protocol:

-

Membrane Preparation:

-

Culture cells expressing the receptor of interest (e.g., CHO, HEK293).

-

Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in the assay buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a multi-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]Rauwolscine), and varying concentrations of the unlabeled test compound (this compound).

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known unlabeled ligand.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set duration to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site or two-site binding model using non-linear regression analysis to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

Functional Assays (e.g., Adenylyl Cyclase Activity Assay)

Objective: To determine the functional effect of the test compound on receptor-mediated signaling (e.g., agonism, antagonism, or inverse agonism).

General Protocol:

-

Cell Culture and Treatment:

-

Culture cells expressing the receptor of interest that is coupled to a specific signaling pathway (e.g., Gαi-coupled 5-HT1A receptor).

-

Treat the cells with varying concentrations of the test compound.

-

For antagonist activity, co-incubate the test compound with a known agonist.

-

Include a positive control (known agonist) and a negative control (vehicle).

-

-

Signaling Pathway Activation:

-

Stimulate the adenylyl cyclase pathway, often with forskolin, to produce a measurable baseline of cyclic AMP (cAMP).

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure the concentration of cAMP using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the test compound concentration.

-

For agonists, fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

-

For antagonists, the IC50 can be determined, and a Schild analysis can be performed to determine the pA2 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway for a Gαi-coupled receptor, which is relevant for the 5-HT1A receptor activity of rauwolscine, and a typical experimental workflow for in-vitro compound characterization.

Caption: Gαi-coupled receptor signaling pathway.

Caption: In-vitro compound characterization workflow.

Disclaimer: As no specific data for "this compound" could be located, this document serves as a foundational guide based on the properties of the parent compound, rauwolscine. All experimental protocols and expected outcomes for the novel derivative would require empirical determination. Researchers are encouraged to perform their own comprehensive literature search and experimental validation.

References

- 1. [3H]rauwolscine (alpha-yohimbine): a specific antagonist radioligand for brain alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Partial agonist properties of rauwolscine and yohimbine for the inhibition of adenylyl cyclase by recombinant human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [3H]Rauwolscine: an antagonist radioligand for the cloned human 5-hydroxytryptamine2b (5-HT2B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Yohimbine and rauwolscine inhibit 5-hydroxytryptamine-induced contraction of large coronary arteries of calf through blockade of 5 HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Molecular Targets of Rauwolscine Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of rauwolscine and its analogs. Rauwolscine, a diastereoisomer of yohimbine, is an indole alkaloid with a complex pharmacological profile, primarily interacting with adrenergic and serotonergic receptors. This document summarizes key quantitative binding data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows to facilitate further research and drug development efforts in this area.

Molecular Targets and Quantitative Data

Rauwscine and its derivatives primarily exert their effects through interactions with α2-adrenergic and serotonin receptors. The following tables summarize the available quantitative data on the binding affinities of rauwolscine and its analogs for these key molecular targets.

Adrenergic Receptor Binding Affinities

Rauwscine is a potent antagonist at α2-adrenergic receptors. Its binding affinity has been characterized across various subtypes.

| Compound | Receptor Subtype | Test System | Radioligand | Kᵢ (nM) | Reference |

| Rauwolscine | α2A | Recombinant human | [³H]RX821002 | 3.5 | [1] |

| Rauwolscine | α2B | Recombinant human | [³H]RX821002 | 0.37 | [1] |

| Rauwolscine | α2C | Recombinant human | [³H]RX821002 | 0.13 | [1] |

| Rauwolscine | α2D | Recombinant human | [³H]RX821002 | 63.6 | [1] |

| Rauwolscine | α2 | Human brain cortex | [³H]Rauwolscine | 4.7 ± 2.5 (Kd) | [2] |

| Rauwolscine | α2 | Mammalian kidney | [³H]Rauwolscine | 0.98 - 3.03 (Kd) | [3] |

| Rauwolscine 4-aminophenyl carboxamide (rau-AMPC) | α2 | Rat kidney membranes | [³H]Rauwolscine | 2.3 ± 0.2 (Kd) | |

| ¹²⁵I-rau-AMPC | α2 | Rat kidney membranes | [³H]Rauwolscine | 0.78 ± 0.16 (Kd) |

Serotonergic Receptor Binding Affinities

Rauwscine also demonstrates significant affinity for several serotonin receptor subtypes, acting as a partial agonist or antagonist depending on the receptor.

| Compound | Receptor | Test System | Radioligand | Kᵢ (nM) | IC₅₀ (µM) | Functional Activity | Reference |

| Rauwolscine | 5-HT1A | Human brain cortex | [³H]Rauwolscine | 13 ± 2.7 (Kd) | - | Agonist | [4][5] |

| Rauwolscine | 5-HT1A | Recombinant human (CHO cells) | [³H]8-OH-DPAT | 158 ± 69 | 1.5 ± 0.2 | Partial Agonist | [6] |

| Rauwolscine | 5-HT2B | Recombinant human (AV12 cells) | [³H]5-HT | 14.3 ± 1.2 | - | Antagonist | [7] |

| Rauwolscine | 5-HT2 | Calf coronary arteries | - | - | - | Antagonist (KB = 7.1 -log mol/l) | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of rauwolscine analogs with their molecular targets.

Radioligand Binding Assay for α2-Adrenergic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for α2-adrenergic receptors using [³H]rauwolscine.

Materials:

-

Membrane Preparation: Membranes from tissues or cells expressing α2-adrenergic receptors (e.g., human brain cortex, rat kidney, or transfected cell lines).

-

Radioligand: [³H]Rauwscine (specific activity ~70-90 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Non-specific Binding Control: 10 µM Phentolamine or 1 µM (-)-epinephrine.[2]

-

Test Compounds: Rauwolscine analogs at various concentrations.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 0.2-0.5 mg/mL.

-

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

-

50 µL of assay buffer (for total binding) or 10 µM phentolamine (for non-specific binding).

-

50 µL of test compound at various concentrations.

-

50 µL of [³H]Rauwolscine (final concentration ~1-5 nM).

-

100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity in a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation for α2-Adrenergic Receptors

This protocol describes a method to assess the functional activity of rauwolscine analogs at Gᵢ-coupled α2-adrenergic receptors by measuring the inhibition of forskolin-stimulated cAMP accumulation.

Materials:

-

Cells: CHO or HEK293 cells stably expressing the α2-adrenergic receptor subtype of interest.

-

Assay Medium: DMEM/F12 supplemented with 0.1% BSA.

-

Stimulant: Forskolin (a direct activator of adenylyl cyclase).

-

Test Compounds: Rauwolscine analogs at various concentrations.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate at a density of 20,000-50,000 cells/well and culture overnight.

-

Pre-incubation: Wash the cells with assay medium and pre-incubate with various concentrations of the test compound for 15-30 minutes at 37°C.

-

Stimulation: Add forskolin (final concentration ~1-10 µM) to all wells except the basal control and incubate for 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis: Generate dose-response curves for the inhibition of forskolin-stimulated cAMP accumulation by the test compounds. Determine the IC₅₀ values. For antagonists, this assay can be used to determine the potency by measuring the rightward shift of an agonist's dose-response curve.

Functional Assay: [³⁵S]GTPγS Binding for 5-HT1A Receptors

This protocol measures the activation of G-proteins coupled to 5-HT1A receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

-

Membrane Preparation: Membranes from rat hippocampus or cells expressing 5-HT1A receptors.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP: Guanosine 5'-diphosphate.

-

Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

-

Test Compounds: Rauwolscine analogs at various concentrations.

-

Non-specific Binding Control: 10 µM unlabeled GTPγS.

-

Filtration System and Scintillation Counter .

Procedure:

-

Membrane and Reagent Preparation: Prepare membranes as described in the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

-

50 µL of assay buffer containing GDP (final concentration 10-30 µM).

-

50 µL of test compound.

-

50 µL of membrane preparation (10-20 µg protein).

-

50 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Filtration and Counting: Terminate the assay by rapid filtration and wash the filters with ice-cold buffer. Measure the bound radioactivity by scintillation counting.

-

Data Analysis: Calculate the net agonist-stimulated [³⁵S]GTPγS binding and determine the EC₅₀ and Eₘₐₓ values for each compound.

Functional Assay: Calcium Mobilization for 5-HT2B Receptors

This protocol assesses the functional activity of rauwolscine analogs at Gᵩ-coupled 5-HT2B receptors by measuring changes in intracellular calcium concentration.

Materials:

-

Cells: HEK293 cells stably expressing the 5-HT2B receptor.

-

Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test Compounds: Rauwolscine analogs at various concentrations.

-

Fluorescence Plate Reader: Equipped with appropriate excitation and emission filters.

Procedure:

-

Cell Plating: Seed cells in a black, clear-bottom 96-well plate and culture overnight.

-

Dye Loading: Incubate the cells with the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.

-

Compound Addition and Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading for 10-20 seconds. Add the test compounds and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the EC₅₀ values for agonists from the dose-response curves of the peak fluorescence change. For antagonists, measure the inhibition of an agonist-induced response.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the molecular targets of rauwolscine analogs and the general workflow for their characterization.

References

- 1. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 2. High affinity binding of 3H rauwolscine and 3H RX781094 to alpha 2 adrenergic receptors and non-stereoselective sites in human and rabbit brain cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [3H]-rauwolscine binding to alpha 2-adrenoceptors in the mammalian kidney: apparent receptor heterogeneity between species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [3H]rauwolscine labels alpha 2-adrenoceptors and 5-HT1A receptors in human cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [3H]rauwolscine behaves as an agonist for the 5-HT1A receptors in human frontal cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Partial agonist properties of rauwolscine and yohimbine for the inhibition of adenylyl cyclase by recombinant human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [3H]Rauwolscine: an antagonist radioligand for the cloned human 5-hydroxytryptamine2b (5-HT2B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Notes and Protocols: Rauwolscine 4-aminophenylcarboxamide as a Molecular Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauwolscine 4-aminophenylcarboxamide (rau-AMPC) is a potent and selective derivative of the α2-adrenergic receptor antagonist, rauwolscine. This synthetic molecular probe has been developed for the localization, structural characterization, and biochemical investigation of α2-adrenergic receptors. Its design incorporates a reactive phenyl moiety, allowing for radioiodination and further chemical modification, making it a versatile tool in receptor pharmacology and drug discovery.

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as molecular probes for α2-adrenergic receptors.

Data Presentation

Table 1: Pharmacological Profile of Rauwolscine and its Derivative

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Rauwolscine | α2A-Adrenergic | 3.5 | |

| α2B-Adrenergic | 0.37 | ||

| α2C-Adrenergic | 0.13 | ||

| α2D-Adrenergic | 63.6 | ||

| 5-HT Receptor | 14-40 | ||

| This compound (rau-AMPC) | α2-Adrenergic (rat kidney) | Kd = 2.3 ± 0.2 | |

| 125I-rau-AMPC | α2-Adrenergic (rat kidney) | Kd = 0.78 ± 0.16 |

Signaling Pathways and Experimental Workflows

Alpha-2 Adrenergic Receptor Signaling Pathway

Activation of α2-adrenergic receptors, which are G protein-coupled receptors (GPCRs), primarily initiates a signaling cascade through the inhibitory G protein, Gi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA).